molecular formula C18H27N5O5 B12297335 (2R,3R,4S,5R)-2-[6-amino-2-(2-cyclohexylethoxy)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

(2R,3R,4S,5R)-2-[6-amino-2-(2-cyclohexylethoxy)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B12297335
M. Wt: 393.4 g/mol
InChI Key: VHMUQIWMOXQFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Cyclohexylethoxy)adenosine is a potent and selective adenosine A1 receptor agonist. This compound has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is known for its unique structure, which includes a cyclohexylethoxy group attached to the adenosine molecule, enhancing its selectivity and potency.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohexylethoxy)adenosine typically involves the reaction of adenosine with 2-cyclohexylethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of 2-(2-Cyclohexylethoxy)adenosine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction parameters are carefully controlled to meet the stringent requirements of pharmaceutical-grade compounds .

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclohexylethoxy)adenosine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the adenosine molecule.

    Substitution: Substitution reactions are common, where the cyclohexylethoxy group can be replaced with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles are employed in substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

2-(2-Cyclohexylethoxy)adenosine has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in the study of adenosine receptor agonists.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Explored for its potential therapeutic applications in treating cardiovascular diseases, neurological disorders, and other medical conditions.

    Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery research

Mechanism of Action

2-(2-Cyclohexylethoxy)adenosine exerts its effects by selectively binding to adenosine A1 receptors. This binding leads to the activation of G protein-coupled receptors, which in turn modulate various intracellular signaling pathways. The activation of these pathways results in physiological effects such as vasodilation, reduced heart rate, and modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

    Adenosine: The parent compound, known for its role in cellular signaling and therapeutic applications.

    N6-Cyclopentyladenosine: Another selective adenosine A1 receptor agonist with similar properties.

    2-Chloroadenosine: A derivative of adenosine with distinct pharmacological effects

Uniqueness

2-(2-Cyclohexylethoxy)adenosine stands out due to its enhanced selectivity and potency as an adenosine A1 receptor agonist. Its unique structure allows for more targeted interactions with the receptor, making it a valuable tool in medicinal chemistry and drug discovery.

Properties

IUPAC Name

2-[6-amino-2-(2-cyclohexylethoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O5/c19-15-12-16(22-18(21-15)27-7-6-10-4-2-1-3-5-10)23(9-20-12)17-14(26)13(25)11(8-24)28-17/h9-11,13-14,17,24-26H,1-8H2,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMUQIWMOXQFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.